molecular formula C23H26N2O5S B12211473 N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B12211473
M. Wt: 442.5 g/mol
InChI Key: LAUSBESEYKGQJX-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine sulfonyl group, a benzofuran ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and benzofuran ring play crucial roles in binding to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides and benzofuran derivatives, such as:

Uniqueness

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H26N2O5S/c1-16(2)17-3-8-22-21(13-17)18(15-30-22)14-23(26)24-19-4-6-20(7-5-19)31(27,28)25-9-11-29-12-10-25/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

LAUSBESEYKGQJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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